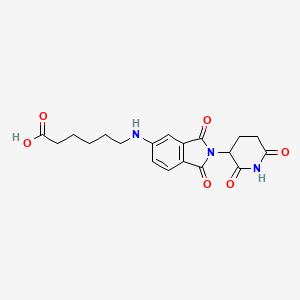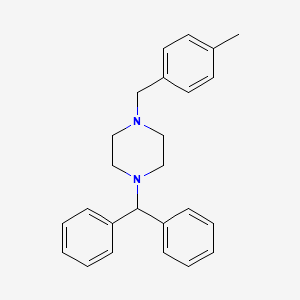
2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an anilino group, a methylsulfanyl group, and a phenyl group attached to a triazepine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include the use of nonprotic polar solvents and hydrogen bonding interactions to stabilize the desired tautomeric forms .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
作用機序
The mechanism of action of 2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another heterocyclic compound with similar structural features.
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities.
1,2,4-Triazolopyrimidines: Attracting interest due to their pharmacological activities.
Uniqueness
2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
特性
CAS番号 |
68822-95-7 |
|---|---|
分子式 |
C17H14N4O2S |
分子量 |
338.4 g/mol |
IUPAC名 |
2-anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione |
InChI |
InChI=1S/C17H14N4O2S/c1-24-17-20-15(23)14(22)19-16(18-12-8-4-2-5-9-12)21(17)13-10-6-3-7-11-13/h2-11H,1H3,(H,18,19,22) |
InChIキー |
ZBCDEGPTPJCXSI-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=O)C(=O)N=C(N1C2=CC=CC=C2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B13995454.png)
![5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione](/img/structure/B13995455.png)





![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B13995503.png)

![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)


![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)

